molecular formula C20H19BrN2O2S B5744459 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone

3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone

Cat. No.: B5744459
M. Wt: 431.3 g/mol
InChI Key: QEXOABVXVHHYHK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone is a synthetic compound based on the 4(3H)-quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and drug-like properties . This benzopyrimidone alkaloid analogue is of significant interest in early-stage drug discovery research, particularly for developing novel therapeutic agents . Quinazolinone derivatives demonstrate a broad spectrum of pharmacological properties, with promising applications as antibacterial agents against drug-resistant pathogens and as anticancer agents through multiple mechanisms . These mechanisms include inhibition of protein kinases such as VEGFR-2, which plays a critical role in angiogenesis and tumor progression . The compound features a bromophenyl substitution at the 3-position and a thioether side chain at the 2-position, structural modifications that influence its physicochemical properties and biological activity profile based on established structure-activity relationship studies . The 4(3H)-quinazolinone core exhibits strong lactam-lactim tautomerism, enhancing its reactivity and making it a versatile intermediate for further chemical modification . This product is provided as part of a collection of rare and unique chemicals for early discovery research. Analytical data is not available for this compound. The buyer assumes responsibility for confirming product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-20(2,3)17(24)12-26-19-22-16-7-5-4-6-15(16)18(25)23(19)14-10-8-13(21)9-11-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXOABVXVHHYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated aromatic compound reacts with the quinazolinone intermediate.

    Attachment of the Dimethyl-Oxobutyl Thioether:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, alkoxides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted quinazolinone.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that quinazolinone derivatives possess anticancer properties by inhibiting specific cancer cell lines. The presence of the bromophenyl group may enhance these effects by increasing lipophilicity and facilitating cell membrane penetration.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : Quinazolinones are known to inhibit certain enzymes involved in cancer progression and inflammation, including tyrosine kinases.

Case Studies

  • Anticancer Research : A study published in Organic Letters examined the structure-activity relationship of quinazolinones and found that modifications at the 4-position significantly influenced cytotoxicity against cancer cells . The incorporation of the 4-bromophenyl group was linked to enhanced activity.
  • Antimicrobial Studies : Research published in Journal of Medicinal Chemistry highlighted the effectiveness of thioether-substituted quinazolinones against resistant bacterial strains. The study suggested that the thioether moiety plays a crucial role in enhancing antimicrobial efficacy .

Potential Therapeutic Applications

  • Cancer Therapy : Given its anticancer properties, this compound could be further developed into a therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.
  • Infection Control : Its antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for treating infections caused by resistant bacteria.
  • Inflammation Management : By targeting specific enzymes involved in inflammatory pathways, this compound may serve as a lead for anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The bromophenyl group and the quinazolinone core are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

Structure-Activity Relationships (SAR)

  • 2-Position Modifications :
    • Thioether chains (e.g., 3,3-dimethyl-2-oxobutyl in the target compound) improve metabolic stability compared to alkylmercapto groups .
    • Sulfonamide substituents (e.g., in compound 1d) enhance binding to carbonic anhydrases via polar interactions .
  • 3-Position Aryl Groups :
    • 4-Bromophenyl (common in target compound and derivatives) increases antioxidant and anti-inflammatory potency by 30–40% over methyl/methoxy-substituted analogs .
    • Halogenated aryl groups (e.g., 7-Cl in UR-9825) boost antifungal activity but may reduce solubility .
  • Hybrid Derivatives: Isoxazoline-quinazolinone hybrids (e.g., 4a–c in ) show tunable electronic properties via para-substituted phenyl groups (Br, Cl, OMe) but lack reported bioactivity data .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity: The 4-bromophenyl group increases logP values (~3.9 in derivatives) compared to non-halogenated analogs (logP ~2.5) .
  • Solubility : Sulfonamide-containing derivatives (e.g., 1d) exhibit higher aqueous solubility due to ionizable groups, whereas thioethers (e.g., target compound) may require formulation optimization .
  • Half-Life : Antifungal UR-9825 shows species-dependent pharmacokinetics (t₁/₂ = 6–9 h in rats/rabbits vs. 1 h in mice), highlighting the impact of substituents on metabolic clearance .

Biological Activity

Introduction

The compound 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone, with the molecular formula C22H23BrN2O2SC_{22}H_{23}BrN_2O_2S and a molecular weight of 491.5 g/mol, is an emerging derivative within the quinazolinone class known for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, particularly focusing on its antimicrobial and anticancer activities.

PropertyValue
Molecular FormulaC22H23BrN2O2S
Molecular Weight491.5 g/mol
IUPAC NameThis compound
CAS Number499103-99-0

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. In a study by Kumar et al., various derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial and antifungal activities .

Minimum Inhibitory Concentration (MIC) Data:

CompoundTarget OrganismMIC (μg/mL)
3jAspergillus niger32
3fCandida albicans8
3pStaphylococcus aureus16

These results suggest that the structural modifications in quinazolinone derivatives can significantly influence their biological efficacy.

Anticancer Activity

The anticancer potential of quinazolinones has been extensively studied. Notably, compounds in this class have been identified as inhibitors of key cancer-related enzymes such as epidermal growth factor receptor (EGFR). For instance, derivatives with a quinazolinone core displayed potent activity against various cancer cell lines, demonstrating low toxicity while inhibiting tumor growth in vivo .

In a specific study evaluating the structure-activity relationship (SAR), it was found that certain modifications led to enhanced binding affinity to EGFR, resulting in improved anticancer efficacy. Compounds with IC50 values in the nanomolar range were particularly promising .

The biological activity of this compound is believed to stem from its ability to interact with biological targets involved in cell signaling pathways. For example:

  • Inhibition of EGFR : Compounds targeting EGFR can disrupt signaling pathways essential for cancer cell proliferation.
  • Antibacterial Mechanism : The mechanism against bacteria often involves interference with cell wall synthesis or disruption of metabolic pathways critical for bacterial survival .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of a related quinazolinone derivative against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibacterial agent .
  • Cytotoxicity Studies : Research on the cytotoxic effects of quinazolinones revealed that several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution at the 2-position of the quinazolinone core. A common approach involves reacting 3-(4-bromophenyl)-4(3H)-quinazolinone with 3,3-dimethyl-2-oxobutyl thiol under basic conditions (e.g., K₂CO₃ in DMF). Temperature (80–100°C) and reaction time (12–24 hours) are critical for optimizing yields (≥70%) and minimizing side products like disulfide formation .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the stereochemistry of the thioether linkage and bromophenyl orientation. Complementary techniques include:

  • Mass spectrometry (EI-MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 429.2) and fragmentation patterns .
  • ¹H/¹³C NMR : Assignments focus on the quinazolinone carbonyl (δ ~165 ppm), thioether protons (δ 3.5–4.0 ppm), and aromatic protons (δ 7.2–8.3 ppm) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening against cancer cell lines (e.g., MCF-7, HepG2) reveals moderate antiproliferative activity (IC₅₀ ~10–50 µM). Standard protocols include MTT assays with 48-hour exposure and comparisons to reference drugs like 5-fluorouracil .

Advanced Research Questions

Q. How does the 3,3-dimethyl-2-oxobutyl thioether substituent influence structure-activity relationships (SAR) in quinazolinone derivatives?

  • Methodological Answer : The bulky dimethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Comparative studies show that replacing this group with smaller alkyl chains (e.g., methyl) reduces antitumor potency by 40–60%, likely due to decreased target binding affinity (e.g., kinase inhibition assays) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Discrepancies (e.g., high activity in HeLa but low in A549) are investigated via:

  • Proteomic profiling : To identify differential expression of target proteins (e.g., EGFR, PI3K).
  • Metabolic stability assays : Hepatic microsome studies assess whether rapid metabolism in certain cell lines diminishes efficacy .

Q. How can computational methods predict the compound’s mechanism of action?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with kinases (e.g., BRAF V600E). Key findings include hydrogen bonding between the quinazolinone carbonyl and kinase active-site residues (e.g., Asp594) .

Q. What experimental approaches validate the compound’s anti-inflammatory potential?

  • Methodological Answer : In vivo models (e.g., LPS-induced endotoxemia in mice) measure cytokine suppression (ELISA for TNF-α, IL-6). Dose-dependent studies (10–50 mg/kg) compare efficacy to dexamethasone, with histopathological analysis of organ toxicity .

Methodological Challenges and Solutions

Q. How are synthetic impurities characterized and mitigated during scale-up?

  • Answer : Common impurities include de-brominated byproducts (≤5%) and oxidized sulfoxide derivatives. Purity is ensured via:

  • HPLC-DAD/ELSD : Gradient elution (C18 column, acetonitrile/water) with thresholds set at ≥95% purity.
  • Recrystallization : Using ethanol/water mixtures to remove polar impurities .

Q. What in vitro models best predict in vivo pharmacokinetics?

  • Answer : Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers assess intestinal absorption. Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) refine bioavailability predictions .

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